molecular formula C5H12ClNO B1657959 1-Ethoxycyclopropylamine hydrochloride CAS No. 58939-48-3

1-Ethoxycyclopropylamine hydrochloride

Cat. No.: B1657959
CAS No.: 58939-48-3
M. Wt: 137.61
InChI Key: GVKBESBSOODNQP-UHFFFAOYSA-N
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Description

1-Ethoxycyclopropylamine hydrochloride is a chemical compound with the molecular formula C5H12ClNO. It is a derivative of cyclopropylamine, where an ethoxy group is attached to the cyclopropyl ring.

Preparation Methods

The synthesis of 1-ethoxycyclopropylamine hydrochloride typically involves the following steps:

Industrial production methods may involve scalable processes such as the Curtius degradation of carboxylic acids to amines, followed by ethoxylation and salt formation .

Chemical Reactions Analysis

1-Ethoxycyclopropylamine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethoxycyclopropylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethoxycyclopropylamine hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate protein functions by binding to active sites or altering protein conformation. The exact pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

1-Ethoxycyclopropylamine hydrochloride can be compared with other cyclopropylamine derivatives:

Properties

IUPAC Name

1-ethoxycyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-7-5(6)3-4-5;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKBESBSOODNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735185
Record name 1-Ethoxycyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58939-48-3
Record name 1-Ethoxycyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethoxycyclopropylamine hydrochloride
Reactant of Route 2
1-Ethoxycyclopropylamine hydrochloride
Reactant of Route 3
1-Ethoxycyclopropylamine hydrochloride
Reactant of Route 4
1-Ethoxycyclopropylamine hydrochloride
Reactant of Route 5
1-Ethoxycyclopropylamine hydrochloride
Reactant of Route 6
1-Ethoxycyclopropylamine hydrochloride

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